molecular formula C12H12Cl2N2O B7576878 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone

2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone

Cat. No. B7576878
M. Wt: 271.14 g/mol
InChI Key: SDCWSDUBIPZPRY-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone, also known as AZD-9164, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of bicyclic compounds and possesses a unique chemical structure that lends itself to a variety of applications. In

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone is primarily related to its ability to inhibit MAO-B. MAO-B is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone can increase dopamine levels in the brain, which can help alleviate the symptoms of Parkinson's disease. In addition to its MAO-B inhibitory effects, 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. One of the primary effects of 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone is its ability to inhibit MAO-B, which can increase dopamine levels in the brain. In addition to its MAO-B inhibitory effects, 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone has also been shown to have antioxidant properties, which may help protect against oxidative stress in the brain. Finally, 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone has been shown to have neuroprotective effects, which may help prevent or slow the progression of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone is its ability to inhibit MAO-B, which makes it a potentially useful therapeutic agent for the treatment of neurological disorders such as Parkinson's disease. In addition, 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone has been shown to have antioxidant and neuroprotective properties, which may make it useful in the treatment of other neurodegenerative disorders. However, there are also some limitations to the use of 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone in lab experiments. For example, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.

Future Directions

There are numerous future directions for research on 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone. One potential direction is to explore the compound's potential therapeutic applications in other neurological disorders, such as Alzheimer's disease. In addition, further research could be conducted to better understand the compound's mechanism of action and its effects on other neurotransmitter systems in the brain. Finally, research could be conducted to develop new formulations of 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone that may be more effective in treating neurological disorders.

Synthesis Methods

The synthesis of 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone involves a series of chemical reactions that result in the formation of the final product. The synthesis process begins with the reaction of 2,6-dichloropyridine-4-carboxylic acid with 2-aminobicyclo[2.2.1]heptane, which results in the formation of 2-azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone. The synthesis process is relatively straightforward and can be performed in a laboratory setting.

Scientific Research Applications

2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary applications of 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone is in the treatment of neurological disorders such as Parkinson's disease. 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone has been shown to act as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone can increase dopamine levels in the brain, which can help alleviate the symptoms of Parkinson's disease.

properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O/c13-10-4-8(5-11(14)15-10)12(17)16-6-7-1-2-9(16)3-7/h4-5,7,9H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCWSDUBIPZPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)C3=CC(=NC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone

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